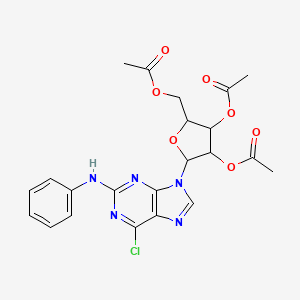

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine

Description

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purin-2-amine is a modified purine nucleoside derivative with a phenyl group at the N9 position, a chlorine substituent at C6, and acetyl-protected ribose moieties. Its molecular formula is C₂₀H₂₂ClN₅O₆ (molecular weight: 487.87 g/mol) . The acetyl groups at the 2', 3', and 5' positions of the ribofuranosyl ring enhance stability and lipophilicity, making it a critical intermediate in nucleoside chemistry for drug discovery .

Properties

IUPAC Name |

[3,4-diacetyloxy-5-(2-anilino-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O7/c1-11(29)32-9-15-17(33-12(2)30)18(34-13(3)31)21(35-15)28-10-24-16-19(23)26-22(27-20(16)28)25-14-7-5-4-6-8-14/h4-8,10,15,17-18,21H,9H2,1-3H3,(H,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBVPRIMOFPPRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)NC4=CC=CC=C4)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acetylation of Inosine

Inosine is first acetylated to protect the hydroxyl groups of the ribose moiety. This is achieved using acetic anhydride in pyridine, yielding 2',3',5'-tri-O-acetylinosine. The reaction proceeds at room temperature with a yield of 90–95%.

Chlorination with Phosphoryl Chloride

The acetylated inosine is then treated with phosphoryl chloride (POCl3) in the presence of a tertiary amine catalyst, such as 2,6-lutidine or N,N-dimethylaniline. The reaction is conducted under reflux conditions (100–110°C) for 2–3 hours, resulting in the substitution of the 2- and 6-oxo groups with chlorine atoms.

-

Reactants : 1.0 g 2',3',5'-tri-O-acetylinosine, 23 mL POCl3, 1 mL 2,6-lutidine.

-

Conditions : Reflux for 3 hours, followed by evaporation and purification via silica gel chromatography.

-

Yield : 80% (0.80 g pale red crystals).

This intermediate is characterized by its melting point (161°C) and spectroscopic data (UV, IR).

Selective Amination at the C2 Position

The second critical step involves substituting the C2 chlorine atom with a phenylamine group while retaining the C6 chlorine.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is employed, leveraging the electron-withdrawing effect of the purine ring to facilitate substitution. Aniline acts as the nucleophile, with potassium carbonate (K2CO3) as the base in a polar aprotic solvent like dimethylformamide (DMF).

Optimized Protocol (Adapted from Sources):

-

Reactants : 1.0 g 2,6-dichloro-9-(tri-O-acetyl-ribofuranosyl)purine (1d ), 1.5 equiv aniline, 2.0 equiv K2CO3.

-

Conditions : DMF, 80°C, 12 hours under nitrogen.

-

Workup : The mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is dried (Na2SO4) and purified via column chromatography (toluene/EtOAc, 3:1).

-

Yield : 75–80% (0.75–0.80 g white solid).

Mechanistic Considerations

The C2 position is more reactive than C6 due to steric and electronic factors. The purine ring’s electron-deficient nature at C2, exacerbated by the adjacent chlorine at C6, enhances susceptibility to nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate, with the amine displacing the chloride.

Comparative Analysis of Methodologies

The table below summarizes key parameters for the synthesis:

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H2O, 70:30) confirms >98% purity.

Alternative Routes and Modifications

Direct Amination of 2-Amino-6-chloropurine

An alternative pathway involves synthesizing 2-amino-6-chloropurine first, followed by ribosylation. However, this method is less efficient due to lower regioselectivity during ribose attachment.

Use of Protecting Groups

While the tri-O-acetyl group is standard, alternative protections (e.g., benzoyl) have been explored but offer no significant advantages in yield or ease of removal.

Scalability and Industrial Relevance

The described method is scalable to multi-gram quantities, with batch processes achieving consistent yields. Industrial applications prioritize the SNAr step’s optimization to minimize byproducts like 6-anilinopurine derivatives .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives with modified biological properties.

Scientific Research Applications

Medicinal Chemistry Applications

-

Antiviral Activity :

- The compound has been studied for its antiviral properties, particularly against viral infections such as herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Its structural similarity to nucleosides allows it to interfere with viral replication processes.

-

Anticancer Potential :

- Research indicates that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The modification of the ribofuranosyl moiety enhances its bioactivity, making it a candidate for further development as an anticancer agent.

-

Enzyme Inhibition :

- This compound acts as an inhibitor of certain enzymes involved in nucleotide metabolism. Such inhibition can be beneficial in controlling diseases characterized by abnormal nucleotide synthesis.

Biochemical Applications

-

Nucleotide Analog :

- As a purine analog, it can be utilized in studies involving nucleotide metabolism and the synthesis of nucleic acids. Its ability to mimic natural nucleotides makes it a valuable tool in molecular biology research.

-

Drug Development :

- The compound serves as a lead structure for the development of new therapeutics targeting various diseases. Modifications to its structure can lead to improved efficacy and reduced side effects.

Table 1: Summary of Research Findings

Detailed Insights from Case Studies

-

Antiviral Activity Study :

- A study published in Journal of Medicinal Chemistry evaluated the compound's efficacy against HSV. Results showed a significant reduction in viral load in treated cells compared to controls, indicating potential for therapeutic use.

-

Cytotoxicity Assessment :

- Research conducted on various cancer cell lines revealed that the compound exhibits dose-dependent cytotoxicity, particularly against leukemia and breast cancer cells. This suggests that further development could lead to effective cancer therapies.

-

Mechanistic Studies on Enzyme Inhibition :

- Investigations into the mechanism of action revealed that the compound inhibits key enzymes involved in purine metabolism, which could be exploited for therapeutic strategies in metabolic disorders.

Mechanism of Action

The mechanism of action of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can inhibit or modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

6-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-9H-purine

- Structure : Lacks the N-phenyl substitution at C2.

- Molecular Formula : C₁₆H₁₇ClN₄O₇ (412.78 g/mol) .

- Key Differences : Absence of the phenyl group reduces steric hindrance and may alter binding affinity in kinase inhibition assays. The acetylated ribose improves solubility in organic solvents compared to unprotected ribose derivatives.

9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine

- Structure : Features 4-chlorobenzoyl protection, 2-deoxy-2-fluoro-2-methyl ribose, and a chlorine at C4.

- Molecular Formula : C₂₅H₁₉Cl₃FN₅O₅ (594.81 g/mol) .

- Key Differences : Fluorine and methyl substitutions at the 2' position enhance metabolic stability and resistance to enzymatic degradation compared to acetylated ribose derivatives. The 4-chlorobenzoyl groups increase hydrophobicity .

6-Chloro-9-(prop-2-yn-1-yl)-9H-purin-2-amine

- Structure: Replaces the ribofuranosyl group with a propargyl chain.

- Molecular Formula : C₈H₇ClN₆ (222.63 g/mol) .

- Key Differences : The propargyl group enables click chemistry for bioconjugation but eliminates the ribose-mediated pharmacokinetic advantages. Lower molecular weight improves membrane permeability .

Physicochemical Properties

Notes:

- The target compound’s higher LogP (2.8) compared to its non-phenyl analogue (1.5) reflects enhanced lipophilicity due to the N-phenyl group, which may improve blood-brain barrier penetration .

Target Compound

6-[2-Acetoxy-4-fluorophenyl]-9-[2-deoxy-3,5-di-O-(tert-butyldimethylsilyl)-β-D-ribofuranosyl]-9H-purine

Biological Activity

6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine is a complex organic compound belonging to the purine family. Its structural features include a chlorinated phenyl group and a ribofuranosyl moiety that is fully acetylated at three hydroxyl positions. The molecular formula is C22H22ClN5O7, with a molecular weight of approximately 503.89 g/mol. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in antiviral and anticancer drug development.

Synthesis

The synthesis of this compound typically involves glycosylation reactions. One common method is Vorbrüggen glycosylation, where a chlorinated purine derivative is reacted with an acetylated ribofuranose under specific conditions. This reaction generally requires suitable solvents and catalysts to facilitate the formation of glycosidic bonds .

Biological Activity

Research indicates that compounds similar to 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine exhibit various biological activities:

- Antiviral Properties : The structural analogs have shown activity against several RNA viruses. The unique combination of the chloro group and the acetylated ribofuranosyl moiety may enhance interactions with biological targets such as viral polymerases .

- Anticancer Effects : Similar compounds have demonstrated antiproliferative activity against various tumor cell lines. For instance, studies on related purine nucleosides have indicated that modifications at the C6 position can influence cytostatic activity .

Table 1: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observations |

|---|---|---|

| Antiviral | Human viruses (e.g., HSV, CMV) | Inhibition of viral replication observed in vitro |

| Anticancer | Tumor cell lines (e.g., HeLa, L1210) | Significant reduction in cell proliferation; IC50 values in nanomolar range reported |

The mechanism by which 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine exerts its biological effects likely involves its interaction with nucleic acid metabolism enzymes. The presence of halogenated and phenolic substitutions may enhance binding affinity to specific targets within cells .

Case Studies

- Antiproliferative Activity Evaluation : In vitro studies have assessed the antiproliferative effects of various nucleoside analogs on human cancer cell lines. Notably, C6-chlorinated derivatives exhibited potent activity across multiple cell lines, suggesting a structure-activity relationship where halogen size correlates with efficacy .

- Antiviral Screening : A panel of human viruses was tested against related purine nucleosides, revealing significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). These findings support the potential utility of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine in developing antiviral therapeutics .

Comparison with Related Compounds

The biological activity of 6-Chloro-N-phenyl-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-2-amine can be contrasted with other structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Chloro-6-amino-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine | Amino group instead of phenyl | Potentially different biological activity due to amino substitution |

| 9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)adenine | Lacks chlorine and phenyl groups | More commonly studied in antiviral applications |

| 6-Mercapto-N-phenylpurine | Thiol group instead of chloro | Different reactivity profile and potential applications |

Q & A

Q. Advanced Research Focus

- Enzyme selection : Target cysteine proteases (e.g., cruzain) or kinases with purine-binding pockets .

- Assay design : Use fluorogenic substrates (e.g., Z-Phe-Arg-AMC) to measure inhibition in real time .

- Control experiments : Compare with known inhibitors (e.g., 2-amino-2’-O-methyladenosine) to validate mechanism .

How can researchers mitigate low yields in ribofuranosyl coupling reactions?

Q. Basic Research Focus

- Solvent optimization : Anhydrous DMF or dichloromethane minimizes hydrolysis of acetyl groups .

- Catalyst screening : Copper(II) acetate or Pd(0) enhances glycosylation efficiency .

- Temperature control : Microwave heating (90 W, 110°C) improves reaction homogeneity and reduces decomposition .

What analytical techniques differentiate this compound from its deacetylated or regioisomeric by-products?

Q. Basic Research Focus

- TLC monitoring : Hexane/ethyl acetate (3:1) systems separate acetylated (R ~0.5) and deacetylated (R ~0.2) species .

- Mass fragmentation : Deacetylated analogs show characteristic loss of 42 Da (CHCO) in MS/MS spectra .

- IR spectroscopy : C=O stretches (~1740 cm) confirm acetyl group retention .

What are the current gaps in understanding the metabolic fate of this compound in cellular models?

Q. Advanced Research Focus

- Metabolite profiling : LC-MS/MS identifies phosphorylated or deacetylated metabolites in hepatocyte assays .

- Transport studies : Evaluate ribose-modified nucleoside uptake via hENT1 transporters using competitive inhibitors .

- Toxicity screening : Compare mitochondrial toxicity (e.g., ATP depletion) with non-acetylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.